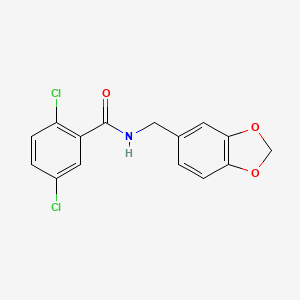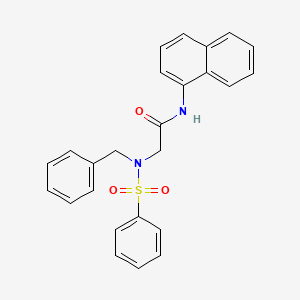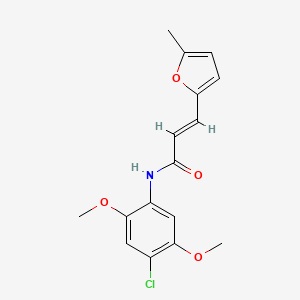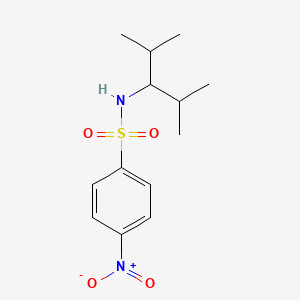![molecular formula C17H26N2O3S B5777771 N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-cyclohexylpropanamide](/img/structure/B5777771.png)
N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-cyclohexylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-cyclohexylpropanamide, commonly known as ACEA, is a selective agonist of the cannabinoid receptor type 1 (CB1). ACEA has been extensively studied for its potential therapeutic applications in various medical conditions.
Mécanisme D'action
ACEA selectively activates the N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-cyclohexylpropanamide receptor, which is primarily expressed in the central nervous system. Activation of the N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-cyclohexylpropanamide receptor by ACEA leads to the inhibition of neurotransmitter release and the modulation of various signaling pathways, resulting in its analgesic, anti-inflammatory, anxiolytic, and anti-obesity effects.
Biochemical and Physiological Effects:
ACEA has been shown to modulate various signaling pathways in the central nervous system, including the G protein-coupled receptor signaling pathway, the mitogen-activated protein kinase signaling pathway, and the cyclic adenosine monophosphate signaling pathway. ACEA has also been shown to regulate the release of various neurotransmitters, including glutamate, GABA, and dopamine.
Avantages Et Limitations Des Expériences En Laboratoire
ACEA is a selective agonist of the N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-cyclohexylpropanamide receptor, which makes it a valuable tool for studying the physiological and pharmacological effects of N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-cyclohexylpropanamide receptor activation. However, the use of ACEA in lab experiments is limited by its potential off-target effects and the potential for N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-cyclohexylpropanamide receptor desensitization.
Orientations Futures
Future research on ACEA should focus on its potential therapeutic applications in various medical conditions, including pain, inflammation, anxiety, and obesity. Further studies are needed to elucidate the underlying mechanisms of action of ACEA and to identify potential off-target effects and limitations of its use in clinical settings. Additionally, the development of novel N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-cyclohexylpropanamide receptor agonists with improved pharmacological properties and reduced off-target effects should be pursued.
Méthodes De Synthèse
ACEA can be synthesized by reacting 4-bromobenzene sulfonamide with 3-cyclohexylpropanoyl chloride in the presence of triethylamine. The resulting intermediate is then reacted with 2-(2-methoxyphenyl)ethylamine to form ACEA.
Applications De Recherche Scientifique
ACEA has been studied for its potential therapeutic applications in various medical conditions, including pain, inflammation, anxiety, and obesity. It has been shown to have analgesic effects in animal models of neuropathic pain and to reduce inflammation in animal models of inflammatory bowel disease. ACEA has also been shown to have anxiolytic effects in animal models of anxiety and to reduce food intake and body weight in animal models of obesity.
Propriétés
IUPAC Name |
3-cyclohexyl-N-[2-(4-sulfamoylphenyl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3S/c18-23(21,22)16-9-6-15(7-10-16)12-13-19-17(20)11-8-14-4-2-1-3-5-14/h6-7,9-10,14H,1-5,8,11-13H2,(H,19,20)(H2,18,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONKCDKNGTZYRJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclohexyl-N-[2-(4-sulfamoylphenyl)ethyl]propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-thiophenecarbaldehyde [3-allyl-5-(4-fluorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5777703.png)

![N'-(3,4-dimethoxyphenyl)-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-methylthiourea](/img/structure/B5777729.png)
![N-{[(4-chlorophenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5777730.png)

![3-ethyl 6-methyl 4-[(2-hydroxy-5-methylphenyl)amino]-3,6-quinolinedicarboxylate](/img/structure/B5777741.png)

![methyl 2-[(2,2-dimethylpropanoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B5777743.png)
![4-nitro-N'-[(3,4,5-triethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5777751.png)
![3,4-dimethoxy-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide](/img/structure/B5777752.png)
![2-(benzylthio)-N-[2-(4-fluorophenyl)ethyl]acetamide](/img/structure/B5777756.png)


![1-[1-(4-chlorobenzyl)-1H-indol-3-yl]-1-propanone](/img/structure/B5777783.png)